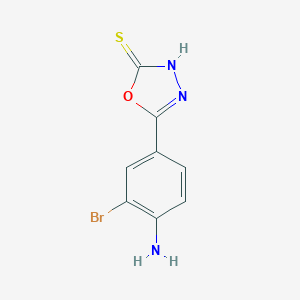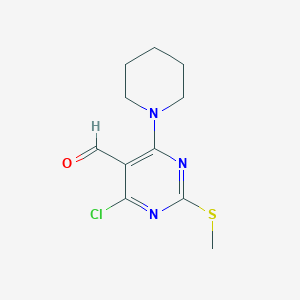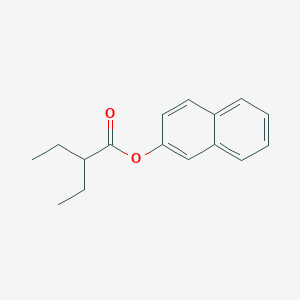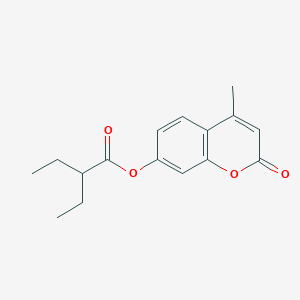
2-ethyl-N-(4-methyl-2-pyridinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(4-methyl-2-pyridinyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of various inflammatory conditions. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.
作用机制
Etofenamate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By blocking the activity of COX, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It can help to reduce inflammation, pain, and fever. It can also help to improve blood flow and reduce swelling.
实验室实验的优点和局限性
One of the main advantages of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide is that it is a nonsteroidal anti-inflammatory drug, which means that it does not have the same side effects as steroids. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can be toxic in high doses, and care should be taken when handling the compound.
未来方向
There are a number of potential future directions for research on 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide. One area of interest is the development of new formulations of the drug that can be used for topical application. Another area of interest is the investigation of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide's potential as an anti-cancer agent, as it has been shown to have some anti-tumor activity in animal studies. Finally, there is also interest in exploring the potential of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide involves the reaction of 2-ethylbutyryl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain pure 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide.
科学研究应用
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. Etofenamate has also been shown to have a local anesthetic effect, which can help to reduce pain and discomfort.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-ethyl-N-(4-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-10(5-2)12(15)14-11-8-9(3)6-7-13-11/h6-8,10H,4-5H2,1-3H3,(H,13,14,15) |
InChI 键 |
JHVPNFLVUJCLRW-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=NC=CC(=C1)C |
规范 SMILES |
CCC(CC)C(=O)NC1=NC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)

![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)

![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)


